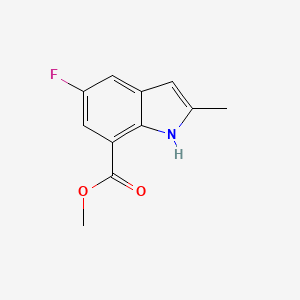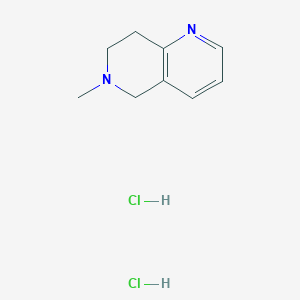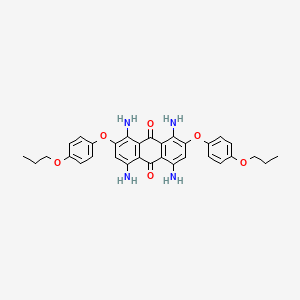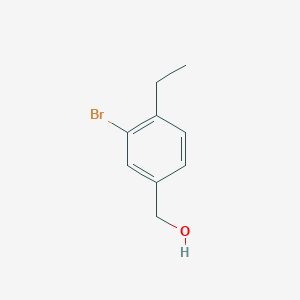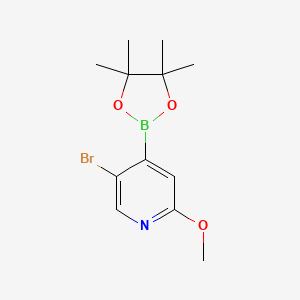![molecular formula C26H17ClN2O3 B13130003 1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione CAS No. 88605-25-8](/img/structure/B13130003.png)
1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the coupling of 1,1’-biphenyl-4-ol with 1,4-diamino-6-chloroanthracene-9,10-dione under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound used in various industrial applications.
4,4’-Dihydroxybiphenyl: Known for its use in liquid crystal displays.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry.
Uniqueness
2-([1,1’-Biphenyl]-4-yloxy)-1,4-diamino-6-chloroanthracene-9,10-dione is unique due to its combination of biphenyl and anthracene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88605-25-8 |
|---|---|
Molecular Formula |
C26H17ClN2O3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)22-20(28)13-21(24(29)23(22)25(18)30)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2 |
InChI Key |
PEPNDPKHKGXXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=CC(=C5)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


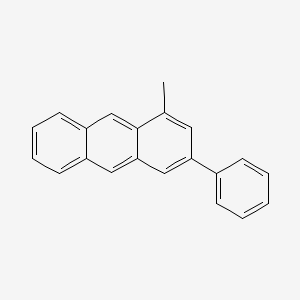
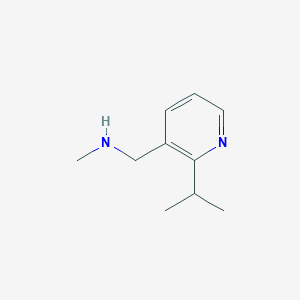
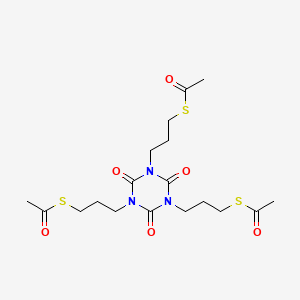

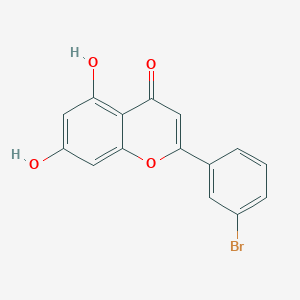
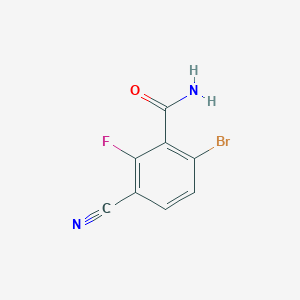
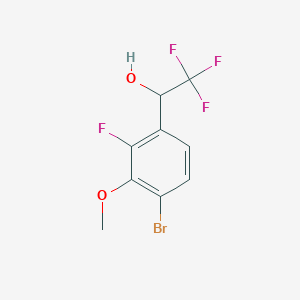
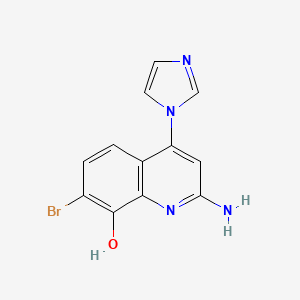
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
